molecular formula C11H12ClN3 B11881584 3-Chloro-1,7-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile

3-Chloro-1,7-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile

Cat. No.: B11881584
M. Wt: 221.68 g/mol
InChI Key: APOMEVXBSSRDLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1,7-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile is a nitrogen-containing heterocyclic compound. It belongs to the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,7-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-1,7-dimethyl-2,7-naphthyridine with a suitable nitrile source under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,7-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives .

Scientific Research Applications

3-Chloro-1,7-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 3-Chloro-1,7-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile is not well-documented. like other naphthyridine derivatives, it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1,7-dimethyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

3-chloro-1,7-dimethyl-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile

InChI

InChI=1S/C11H12ClN3/c1-7-10-6-15(2)4-3-8(10)9(5-13)11(12)14-7/h3-4,6H2,1-2H3

InChI Key

APOMEVXBSSRDLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CN(CCC2=C(C(=N1)Cl)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.